2-Amino-3-methylbenzoic acid, commonly known as 3-methylanthranilic acid, is an ortho-methylated aniline derivative featuring an adjacent carboxylic acid group. With a predicted pKa of approximately 5.01 and a melting point of 174-177 °C, it serves as a critical, sterically constrained building block in organic synthesis[1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as a rigid precursor for the synthesis of C8-substituted quinazolinones, specialized benzodiazepine libraries, and targeted kinase or CD38 inhibitors [2]. Unlike the parent anthranilic acid, the presence of the 3-methyl group introduces significant steric bulk adjacent to the primary amine, fundamentally altering its nucleophilicity, enzymatic recognition, and regiochemical behavior during heterocyclic ring closure[3].
Substituting 2-amino-3-methylbenzoic acid with its isomer, 2-amino-5-methylbenzoic acid, or the unsubstituted anthranilic acid leads to catastrophic failures in both regiochemistry and reaction kinetics[1]. The 3-methyl group provides critical steric hindrance that dictates the formation of C8-substituted quinazolinones; using the 5-methyl isomer shifts the substitution to the C6 position, completely abolishing the binding affinity of downstream APIs designed for specific hydrophobic pockets [2]. Furthermore, in solid-phase peptide synthesis and bioorthogonal catalysis, the ortho-methyl group severely attenuates the amine's reactivity, rendering standard coupling reagents like HATU ineffective and requiring specialized carbodiimide activation protocols that are unnecessary for unhindered analogs [3].
In the synthesis of quinazolin-4-one scaffolds, the use of 2-amino-3-methylbenzoic acid directly dictates the formation of 8-methylquinazolinones. When condensed with urea at 125 °C, it yields 8-methyl-1H-quinazoline-2,4-dione in 71% yield [1]. In contrast, substituting with 2-amino-5-methylbenzoic acid yields the C6-methyl isomer. This C8-methyl positioning is critical for downstream API binding affinity, such as in CD38 inhibitors where the C8 substituent occupies a specific hydrophobic pocket that C6-substituted analogs cannot access.
| Evidence Dimension | Regiochemical outcome in quinazolinone synthesis |
| Target Compound Data | Yields 8-methyl-1H-quinazoline-2,4-dione (71% yield) |
| Comparator Or Baseline | 2-amino-5-methylbenzoic acid (yields 6-methyl isomer) |
| Quantified Difference | 100% shift in methyl regiochemistry from C6 to C8 |
| Conditions | Condensation with urea at 125 °C |
Procurement of the 3-methyl isomer is strictly required to access C8-substituted quinazolinone APIs, as isomeric substitution fundamentally alters the target binding profile.
The 3-methyl group introduces significant steric hindrance adjacent to the primary amine, drastically altering its catalytic profile compared to isomeric analogs. In water-soluble organocatalysis for hydrazone formation, 2-amino-3-methylbenzoic acid exhibits strongly diminished catalytic activity, yielding lower conversions than even unsubstituted aniline[1]. In stark contrast, 2-amino-5-methylbenzoic acid serves as an exceptional catalyst, providing a 3.1-fold higher conversion than aniline and a 44-fold improvement over uncatalyzed reactions.
| Evidence Dimension | Catalytic conversion efficiency in hydrazone formation |
| Target Compound Data | Lower conversion than baseline aniline (<10.4% at 2h) |
| Comparator Or Baseline | 2-amino-5-methylbenzoic acid (3.1-fold higher than aniline) |
| Quantified Difference | >3-fold reduction in catalytic activity vs the 5-methyl isomer |
| Conditions | 1 mM catalyst, pH 7.4 PBS buffer, 2 hours |
Buyers seeking an anthranilic acid-based organocatalyst for bioconjugation must avoid the 3-methyl isomer and procure the 5-methyl or 5-methoxy analogs instead.
In the engineered biosynthesis of tilimycin analogs, the incorporation of anthranilic acid derivatives is highly sensitive to the substitution pattern. The wild-type NpsA adenylation domain exhibits a >10-fold reduction in activity when processing 2-amino-3-methylbenzoic acid compared to the native 3-hydroxyanthranilic acid [1]. Efficient biocatalytic incorporation of the 3-methyl analog strictly requires engineered NpsA mutants (such as N207A) to accommodate the steric and electronic differences at the 3-position.
| Evidence Dimension | Relative adenylation activity by wild-type NpsA |
| Target Compound Data | >10-fold reduction in activity |
| Comparator Or Baseline | 3-hydroxyanthranilic acid (native substrate baseline) |
| Quantified Difference | >90% decrease in wild-type enzymatic processing efficiency |
| Conditions | in vitro adenylation assay with wild-type NpsA |
Synthetic biology procurement must pair this specific precursor with appropriately mutated enzymes, as standard wild-type biocatalysts will fail to process it efficiently.
The steric bulk of the ortho-methyl group significantly impedes standard amide coupling reactions. During the solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries, highly activated azabenzotriazole-based reagents (e.g., HATU) yield poor reaction conversions when coupling 2-amino-3-methylbenzoic acid to secondary amines [1]. Efficient acylation requires the use of carbodiimides in conjunction with a tertiary amine hydrochloride salt to overcome the steric hindrance that is absent in the unmethylated anthranilic acid baseline.
| Evidence Dimension | Coupling efficiency with standard reagents (HATU) |
| Target Compound Data | Poor conversion requiring specialized carbodiimide protocols |
| Comparator Or Baseline | Unsubstituted anthranilic acid (standard coupling kinetics) |
| Quantified Difference | Shift from standard HATU compatibility to strict carbodiimide dependence |
| Conditions | Solid-phase acylation of support-bound secondary amines |
Process chemists must alter standard coupling protocols and reagent procurement when substituting this compound into peptide or combinatorial libraries.
This compound is the mandatory precursor for medicinal chemistry programs targeting CD38 or specific kinases where a methyl group at the 8-position of the quinazoline core is required for pocket-specific binding. Substitution with other isomers will fail to produce the necessary regiochemistry [1].
It is utilized as a sterically constrained building block in combinatorial chemistry to generate 1,4-benzodiazepine-2,5-diones, provided that carbodiimide-based coupling protocols are concurrently procured to overcome the ortho-methyl hindrance during acylation [2].
Procured specifically for synthetic biology workflows utilizing mutated nonribosomal peptide synthetases (e.g., NpsA N207A) to generate novel, bio-active nonribosomal peptides where wild-type enzymes exhibit insufficient adenylation activity [3].
Employed as a sterically hindered baseline to validate the role of unhindered amines (like 5-methylanthranilic acid) in water-soluble bioorthogonal conjugation assays, as its 3-methyl group actively suppresses catalytic turnover [4].
Irritant